molecular formula C10H13NS2 B14578650 Carbamodithioic acid, ethylphenyl-, methyl ester CAS No. 61294-44-8

Carbamodithioic acid, ethylphenyl-, methyl ester

Cat. No.: B14578650
CAS No.: 61294-44-8
M. Wt: 211.4 g/mol
InChI Key: OMZNKGQXJVNFNL-UHFFFAOYSA-N
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Description

Carbamodithioic acid, ethylphenyl-, methyl ester is an organic compound with the molecular formula C10H13NS2 It belongs to the class of dithiocarbamates, which are characterized by the presence of a dithiocarbamate group (R2NCS2−)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamodithioic acid, ethylphenyl-, methyl ester typically involves the reaction of ethylphenylamine with carbon disulfide in the presence of a base, followed by methylation. The reaction conditions often include:

    Base: Sodium hydroxide or potassium hydroxide

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux conditions

The general reaction can be represented as: [ \text{C}_6\text{H}_5\text{CH}_2\text{NH}_2 + \text{CS}_2 + \text{CH}_3\text{I} \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{NCS}_2\text{CH}_3 + \text{HI} ]

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters are common practices to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Carbamodithioic acid, ethylphenyl-, methyl ester undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form disulfides.

    Reduction: Reduction can lead to the formation of thiols.

    Substitution: Nucleophilic substitution reactions can occur at the sulfur atoms.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, iodine

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Alkyl halides, aryl halides

Major Products

    Oxidation: Disulfides

    Reduction: Thiols

    Substitution: Various substituted dithiocarbamates

Scientific Research Applications

Carbamodithioic acid, ethylphenyl-, methyl ester has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the production of rubber chemicals and as a stabilizer in polymer chemistry.

Mechanism of Action

The mechanism of action of carbamodithioic acid, ethylphenyl-, methyl ester involves its interaction with metal ions and enzymes. It can chelate metal ions, forming stable complexes that inhibit enzyme activity. The molecular targets include metalloproteins and enzymes with active sites containing metal ions.

Comparison with Similar Compounds

Similar Compounds

  • Carbamodithioic acid, diethyl-, methyl ester
  • Carbamodithioic acid, dimethyl-, methyl ester

Uniqueness

Carbamodithioic acid, ethylphenyl-, methyl ester is unique due to the presence of the ethylphenyl group, which imparts distinct chemical properties and biological activities compared to other dithiocarbamates. This structural variation can influence its reactivity, stability, and interaction with biological targets.

Properties

CAS No.

61294-44-8

Molecular Formula

C10H13NS2

Molecular Weight

211.4 g/mol

IUPAC Name

methyl N-ethyl-N-phenylcarbamodithioate

InChI

InChI=1S/C10H13NS2/c1-3-11(10(12)13-2)9-7-5-4-6-8-9/h4-8H,3H2,1-2H3

InChI Key

OMZNKGQXJVNFNL-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC=CC=C1)C(=S)SC

Origin of Product

United States

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